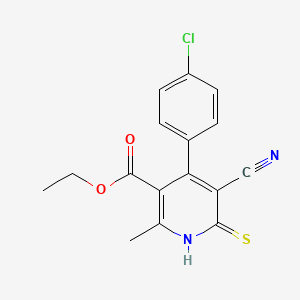![molecular formula C20H21ClN4O4 B11536792 (3E)-3-{2-[(2-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(2,4,6-trimethylphenyl)butanamide](/img/structure/B11536792.png)
(3E)-3-{2-[(2-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(2,4,6-trimethylphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3E)-3-{2-[(2-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(2,4,6-trimethylphenyl)butanamide” is a complex organic compound with a fascinating structure. Let’s break it down:
- The (3E)-3 indicates the geometry of the double bond (E for “trans” or “opposite sides”).
- The 2-chloro-4-nitrophenyl group contributes to its aromatic character.
- The carbonyl hydrazinylidene moiety adds reactivity.
- The N-(2,4,6-trimethylphenyl)butanamide portion provides a hydrophobic tail.
準備方法
Synthetic Routes:: The synthesis of this compound involves several steps. One possible route includes the condensation of a hydrazine derivative with a chloronitrobenzene, followed by amidation. Detailed reaction conditions would depend on the specific synthetic pathway.
Industrial Production:: Industrial-scale production typically employs batch or continuous processes. Precise methods and conditions are proprietary, but they likely involve efficient and scalable transformations.
化学反応の分析
Reactivity::
Oxidation: The nitro group can undergo reduction to an amino group.
Substitution: The chloro group may be replaced by other functional groups.
Hydrazinylidene Reactivity: The hydrazinylidene moiety can participate in nucleophilic reactions.
Hydrazine derivatives: Used for hydrazinylidene formation.
Nitrobenzenes: Precursors for the nitro group.
Chlorinating agents: Convert nitrobenzenes to chloronitrobenzenes.
- Reduction yields an amino compound.
- Substitution leads to various derivatives.
科学的研究の応用
This compound finds applications in:
Medicine: Investigated for potential drug development due to its unique structure.
Chemical Research: Used as a reagent in synthetic chemistry.
Industry: Employed in the synthesis of dyes and pharmaceuticals.
作用機序
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular pathways. Further studies are needed to elucidate its precise mode of action.
類似化合物との比較
While there are no direct analogs, we can compare it to related structures:
Other hydrazinylidene compounds: Assess their reactivity and applications.
Nitrophenyl derivatives: Highlight its unique features.
特性
分子式 |
C20H21ClN4O4 |
|---|---|
分子量 |
416.9 g/mol |
IUPAC名 |
2-chloro-4-nitro-N-[(E)-[4-oxo-4-(2,4,6-trimethylanilino)butan-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C20H21ClN4O4/c1-11-7-12(2)19(13(3)8-11)22-18(26)9-14(4)23-24-20(27)16-6-5-15(25(28)29)10-17(16)21/h5-8,10H,9H2,1-4H3,(H,22,26)(H,24,27)/b23-14+ |
InChIキー |
JGXXWYWZCRNHTD-OEAKJJBVSA-N |
異性体SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C/C(=N/NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)/C)C |
正規SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC(=NNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1E)-2-[4-(Diethylamino)phenyl]-1-{N'-[(E)-(naphthalen-2-YL)methylidene]hydrazinecarbonyl}eth-1-EN-1-YL]benzamide](/img/structure/B11536710.png)
![N-[(E)-(4-chlorophenyl)methylidene]-4-(4-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11536713.png)
![4-{[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11536720.png)
![2-[(6-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B11536737.png)
![N-(4-nitrophenyl)-4-(piperidin-1-yl)-6-[(2E)-2-(2,4,5-trimethoxybenzylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11536740.png)
![2-hydroxy-N'-[(E)-{5-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide](/img/structure/B11536752.png)
![N-(3-Acetylphenyl)-2-[N-(2,4-dimethoxyphenyl)benzenesulfonamido]acetamide](/img/structure/B11536759.png)
![4-Bromo-2-[(E)-{[(2,3-dihydro-1,4-benzodioxin-6-YL)formamido]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B11536763.png)
![5-{[(E)-(4-chlorophenyl)methylidene]amino}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11536766.png)
![2-[(2-Methylphenyl)amino]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11536769.png)
![N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-chlorobenzamide](/img/structure/B11536774.png)
![3-(ethylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B11536784.png)


